

benzenesulfonamide o-amino- toxicity data

Author: Smolecule Technical Support Team. **Date:** February 2026

Compound Focus: 2-Aminobenzenesulfonamide

CAS No.: 3306-62-5

Cat. No.: S006712

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Summary of Experimental Data

Compound / Derivative	Biological Activity / Toxicity Model	Key Quantitative Data	Test System / Cell Line	Citation
AL106 (Benzenesulfonamide hydrazone)	Anti-glioblastoma activity (IC ₅₀)	58.6 μM	U87 GBM cells	[1]
AL106 (Benzenesulfonamide hydrazone)	Cytotoxicity (Cell growth inhibition)	~40% inhibition at 10 μM	U87 GBM cells	[1]
AL106 (Benzenesulfonamide hydrazone)	Selectivity (Cell growth inhibition)	<10% inhibition at 10 μM	MEF (non-cancerous) cells	[1]
3c (Quinazolin-yl derivative)	Anti-colorectal cancer activity	Induced apoptosis via ROS production	HT-29 & SW620 CRC cells	[2]
E3 (Diarylamide derivative)	Purity (HPLC)	96.5%	N/A	[3]
Unspecified N-pyrrolidinylidene derivative (CAS 126826-48-0)	Acute Toxicity (LD ₅₀)	>1 gm/kg	Mouse (intraperitoneal)	[4]

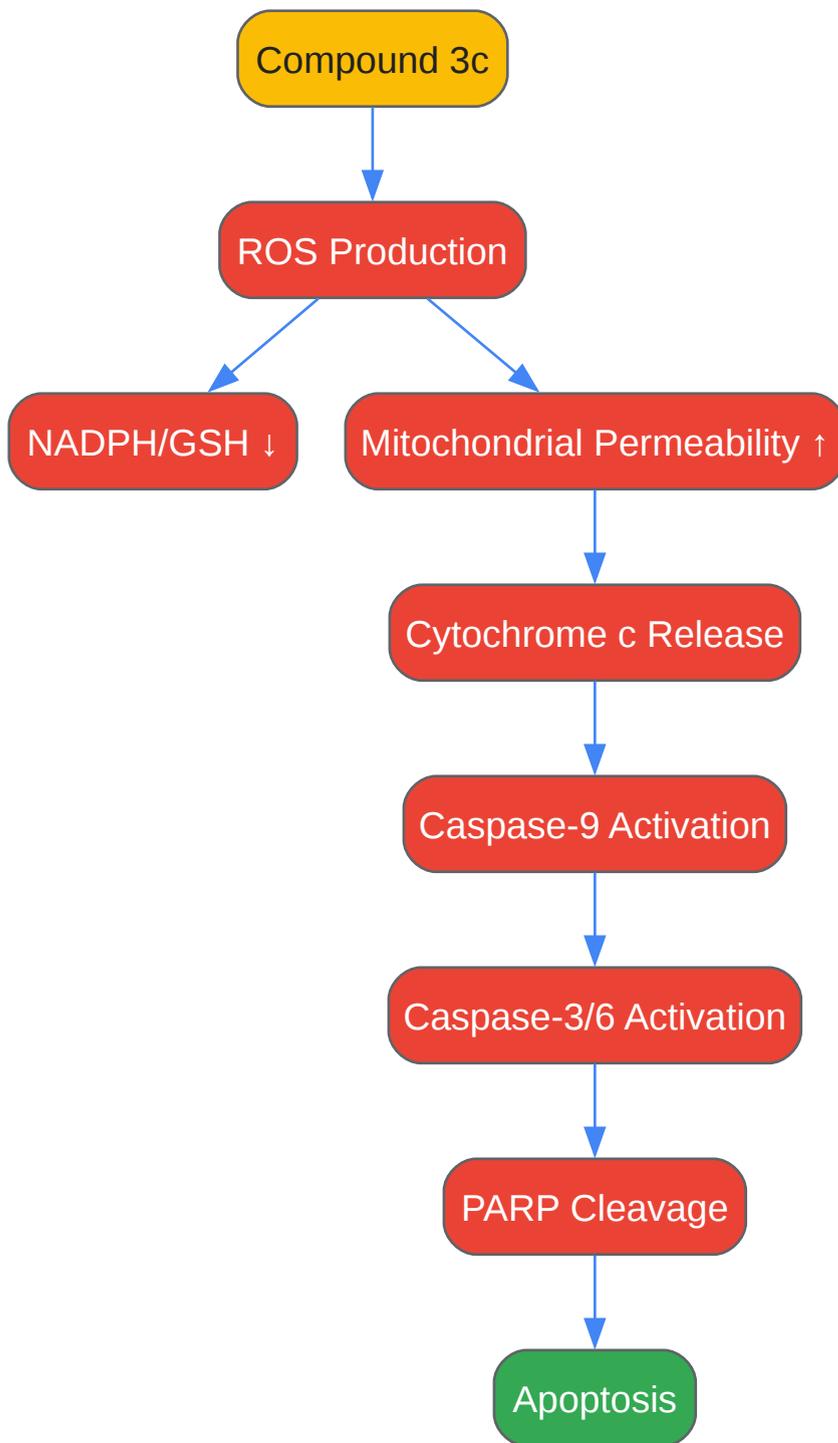
Detailed Experimental Protocols

Here are the methodologies for key experiments from the cited research:

- **Cell Viability and Cytotoxicity Assay (Trypan Blue Exclusion):** Used to determine the anti-proliferative effect of benzenesulfonamide derivatives on glioblastoma (GBM) cells. After treating cells with the compounds, cell viability is assessed by mixing a cell suspension with trypan blue dye. Viable cells exclude the dye, while non-viable cells take it up, allowing for quantification using a hemocytometer [1].
- **Cell Viability Assay (MTT):** Employed to measure the inhibition of cell proliferation in colorectal cancer cells. Following compound treatment, yellow MTT tetrazolium salt is added to the cells. Metabolically active living cells reduce MTT to purple formazan crystals. The crystals are dissolved in DMSO, and the absorbance is measured at 540 nm, which is directly proportional to the number of viable cells [2].
- **Apoptosis Analysis (Flow Cytometry):** Used to detect programmed cell death. Cells treated with the compound are stained with propidium iodide (PI) and annexin V–FITC. PI stains dead cells, while annexin V binds to phosphatidylserine, which is externalized to the outer leaflet of the plasma membrane in early apoptosis. The stained cells are then analyzed by flow cytometry to distinguish and quantify live, early apoptotic, late apoptotic, and necrotic cell populations [2].
- **Reactive Oxygen Species (ROS) Measurement:** Intracellular ROS accumulation is monitored using the fluorescent probe H₂DCFDA. After compound treatment, this cell-permeable dye is added to the cells. Within the cell, esterases remove the acetate groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCFDA into the highly fluorescent compound DCF. Fluorescence intensity is measured (excitation/emission: 485/535 nm) and is proportional to ROS levels [2].

Mechanism of Action and Signaling Pathway

Several benzenesulfonamide derivatives exert anticancer effects by inducing oxidative stress and apoptosis. The diagram below illustrates the ROS-mediated apoptotic pathway identified in colorectal cancer cells for derivative **3c** [2].



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> The pathway illustrates how benzenesulfonamide derivative 3c induces apoptosis in colorectal cancer cells by triggering reactive oxygen species (ROS) production, leading to mitochondrial dysfunction and caspase activation [2].

Research Context and Further Directions

- **Therapeutic Promise Beyond Toxicity:** The search results highlight that benzenesulfonamide is a privileged scaffold in drug discovery, with research demonstrating significant potential in areas like **carbonic anhydrase inhibition** for cancer therapy [5] [6] and the development of novel **urea transporter inhibitors** as diuretics [3].
- **Filling the Data Gap:** The limited specific toxicity data for the core *o*-aminobenzenesulfonamide structure indicates a potential area for further investigation. You may need to consult specialized toxicology databases or perform experimental studies to obtain this information.

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References

1. Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
2. Novel derivative of aminobenzenesulfonamide (3c) ... [pmc.ncbi.nlm.nih.gov]
3. Druggability Studies of Benzene Sulfonamide Substituted ... [mdpi.com]
4. RTECS NUMBER-DB2948500-Chemical Toxicity Database [drugfuture.com]
5. Development of novel amino-benzenesulfonamide ... [sciencedirect.com]
6. 4-Amino-substituted Benzenesulfonamides as Inhibitors of ... [pmc.ncbi.nlm.nih.gov]

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